12-Epi-scalarin

Description

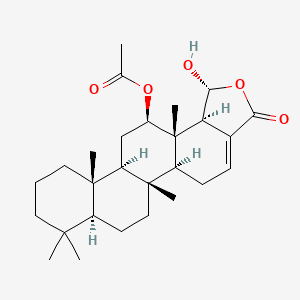

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H40O5 |

|---|---|

Molecular Weight |

444.6 g/mol |

IUPAC Name |

[(1R,5aS,5bR,7aS,11aS,11bR,13R,13aS,13bR)-1-hydroxy-5b,8,8,11a,13a-pentamethyl-3-oxo-5,5a,6,7,7a,9,10,11,11b,12,13,13b-dodecahydro-1H-phenanthro[2,1-e][2]benzofuran-13-yl] acetate |

InChI |

InChI=1S/C27H40O5/c1-15(28)31-20-14-19-25(4)12-7-11-24(2,3)17(25)10-13-26(19,5)18-9-8-16-21(27(18,20)6)23(30)32-22(16)29/h8,17-21,23,30H,7,9-14H2,1-6H3/t17-,18-,19+,20+,21+,23+,25-,26-,27+/m0/s1 |

InChI Key |

VLFJWLVMFJQJEU-VUZQMFHASA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@@H]2[C@]3(CCCC([C@@H]3CC[C@]2([C@H]4[C@]1([C@H]5[C@@H](OC(=O)C5=CC4)O)C)C)(C)C)C |

Canonical SMILES |

CC(=O)OC1CC2C3(CCCC(C3CCC2(C4C1(C5C(OC(=O)C5=CC4)O)C)C)(C)C)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of 12 Epi Scalarin

Identification of Primary Marine Biological Sources

The primary producers of 12-epi-scalarin and related scalarane compounds are marine sponges of the class Demospongiae. These metabolites are often sequestered by certain species of shell-less molluscs, specifically nudibranchs, which accumulate the compounds from the sponges they consume as a form of chemical defense. uv.es

Specific Demospongiae Genera and Species

The compound this compound has been identified in several genera of the order Dictyoceratida. Initial isolation of this compound was from the Mediterranean sponge Spongia nitens. plos.orgplos.org It has also been found in other species, highlighting the role of these sponges as a significant source of scalarane sesterterpenoids.

Research has confirmed the presence of this compound and its close structural analogues in a variety of sponge species. For instance, this compound was isolated from Hyrtios erecta, a sponge from the order Dictyoceratida. acs.org Additionally, analysis of the sponge Spongia lamella revealed the presence of 12-episcalarin. plos.orgplos.org Related derivatives, such as 25-dehydroxy-12-epi-scalarin, have been isolated from Hyrtios erecta and Brachiaster sp., while 12-O-deacetyl-12-epi-scalarin has been identified in Hyrtios erectus. uv.essemanticscholar.orgmdpi.com

Table 1: Marine Sponge Sources of this compound and Related Compounds

| Compound | Species | Class | Order | Reference |

|---|---|---|---|---|

| This compound | Spongia nitens | Demospongiae | Dictyoceratida | plos.orgplos.org |

| This compound | Hyrtios erecta | Demospongiae | Dictyoceratida | acs.org |

| This compound | Spongia lamella | Demospongiae | Dictyoceratida | plos.orgplos.org |

| 25-dehydroxy-12-epi-scalarin | Hyrtios erecta | Demospongiae | Dictyoceratida | uv.es |

| 25-dehydroxy-12-epi-scalarin | Brachiaster sp. | Demospongiae | Dictyoceratida | uv.es |

Association with Marine Heterobranchs (Nudibranchs)

Scalarane sesterterpenoids are believed to be sequestered by shell-less molluscs (nudibranchs) from the sponges on which they feed. uv.es This dietary accumulation serves as a chemical defense mechanism for the nudibranchs. While direct isolation of this compound from a nudibranch is not explicitly detailed in the provided research, the isolation of its close derivative, 25-dehydroxy-12-epi-scalarin, from the Pacific nudibranch Glossodoris dalli provides strong evidence for this ecological relationship. uv.es Furthermore, other related C-12 epimers like 12-epi-scalaradial (B1259549) have been found in nudibranchs such as Glossodoris hikeurensis and Glossodoris cincta. uv.es These findings underscore the trophic transfer of scalarane compounds from Demospongiae to predatory nudibranchs.

Advanced Extraction and Purification Techniques

The isolation of this compound from its natural marine sources is a multi-step process that begins with extraction from the biological material, followed by extensive purification using various chromatographic methods.

Solvent-Based Extraction Protocols

The initial step in isolating this compound involves the extraction of metabolites from the sponge tissue using organic solvents. The choice of solvent and extraction methodology varies but generally aims to separate lipophilic compounds from the aqueous components of the tissue.

A common procedure involves the exhaustive extraction of freeze-dried or wet sponge material with a sequence of solvents of increasing or decreasing polarity. For example, specimens of Hyrtios erectus were extracted with methanol (B129727) (MeOH) and then acetone, or with methanol followed by dichloromethane (B109758) (CH₂Cl₂). semanticscholar.orgmdpi.com Another approach used ethyl acetate (B1210297) (EtOAc) to extract from the fresh sponge Hippospongia sp. researchgate.net

Following the initial extraction, a liquid-liquid partitioning step is typically employed to achieve a preliminary separation of compounds based on their polarity. The crude extract is often partitioned between water (H₂O) and an immiscible organic solvent like CH₂Cl₂ or n-butanol. semanticscholar.orgmdpi.com A further refinement involves partitioning the extract between n-hexane and aqueous methanol (e.g., 90% MeOH) to separate nonpolar lipids from the moderately polar sesterterpenoids. acs.org The resulting fraction, enriched with scalarane compounds, is then concentrated under reduced pressure to yield a crude residue for further purification.

Chromatographic Separation Methodologies

Chromatographic techniques are essential for the purification of this compound from the complex mixture of the crude extract. bioanalysis-zone.com This process typically involves several sequential chromatographic steps that separate compounds based on their physical properties such as polarity, size, and affinity for the stationary phase.

A combination of adsorption (normal-phase) and reverse-phase column chromatography is the standard method for purifying scalarane sesterterpenoids. acs.orgresearchgate.net

Adsorption Chromatography: The crude or partitioned extract is first subjected to adsorption chromatography, most commonly using silica (B1680970) gel as the stationary phase. semanticscholar.orgresearchgate.net In a technique known as vacuum-liquid chromatography or medium-pressure liquid chromatography (MPLC), the extract is loaded onto a silica gel column and eluted with a solvent gradient of increasing polarity, for instance, a mixture of n-hexane and ethyl acetate or dichloromethane and methanol. semanticscholar.orgmdpi.com This step separates the extract into several fractions with decreasing polarity.

Reverse-Phase Chromatography: Fractions containing the target compound are then further purified using reverse-phase chromatography. acs.org In this technique, a nonpolar stationary phase, such as C18-bonded silica (also known as RP-18), is used with a polar mobile phase, typically a gradient of methanol or acetonitrile (B52724) in water. acs.orgmdpi.com This method is highly effective for separating closely related scalarane analogues. The final purification step often involves High-Performance Liquid Chromatography (HPLC) on either a normal-phase (e.g., Diol) or, more commonly, a reverse-phase (C18) column to yield pure this compound. plos.orgacs.orgresearchgate.net

Table 2: Summary of Extraction and Purification Steps for this compound and Related Compounds

| Source Organism | Extraction Solvents | Partitioning Solvents | Chromatographic Methods | Reference |

|---|---|---|---|---|

| Hyrtios erecta | Methanol, Acetone | Water / Dichloromethane | Vacuum-Liquid Chromatography (Silica gel), Column Chromatography (Silica gel) | semanticscholar.org |

| Hyrtios erecta | Methanol, Dichloromethane | n-Butanol / Water, then n-Hexane / 15% aq. Methanol | Column Chromatography | mdpi.com |

| Hyrtios erecta | Methanol | n-Hexane / 90% aq. Methanol | Diaion HP-20, Silica gel, RP-18 Column Chromatography, HPLC | acs.org |

| Dysidea sp. | Methanol, Dichloromethane | n-Butanol / Water | MPLC (Silica gel), MPLC (C18), HPLC | mdpi.com |

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the final purification of this compound and its related scalarane sesterterpenoids from the fractionated extracts. mdpi.comnih.gov It offers high resolution and sensitivity, which are necessary to separate structurally similar compounds often present in the mixtures obtained from preliminary chromatography. mdpi.comnih.gov

Reversed-phase HPLC (RP-HPLC) is the most frequently applied mode for the isolation of these compounds. mdpi.com In this technique, a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica column, is used with a polar mobile phase. mdpi.com The separation is driven by the hydrophobic interactions between the analytes and the stationary phase.

The mobile phase usually consists of a mixture of methanol or acetonitrile and water, often run in a gradient elution mode. mdpi.commdpi.com Gradient elution, where the proportion of the organic solvent is increased over time, is effective for separating complex mixtures containing compounds with a wide range of polarities. The selection of specific HPLC parameters, such as the column dimensions, particle size, mobile phase composition, flow rate, and detector wavelength, is optimized to achieve the best possible separation for the target compounds. mdpi.com For instance, in the isolation of sesterterpenes from Hyrtios erectus, a C18 column was used with a mobile phase of 75% MeOH in water at a flow rate of 12 mL/min. mdpi.com

Detection is commonly performed using an ultraviolet (UV) detector, as many sesterterpenoids possess chromophores that absorb light in the UV range (e.g., 222 nm or 254 nm). mdpi.com More advanced HPLC-Diode Array Detection (HPLC-DAD) systems can also be employed, which provide UV spectra for each peak, aiding in the identification of the compounds. gsconlinepress.com This was the method used to identify 12-O-deacetyl-12-epi-scalarin in fungal extracts. gsconlinepress.com The fractions corresponding to the desired peaks are collected, and the solvent is evaporated to yield the pure compound, whose structure is then confirmed by spectroscopic methods like NMR and mass spectrometry. mdpi.comacgpubs.org

Table 2: Exemplary HPLC Conditions for the Isolation of Scalarane Sesterterpenoids

| Compound(s) | Column Type | Mobile Phase | Flow Rate | Detector | Reference |

|---|---|---|---|---|---|

| Erectusolide D, Compound 13 | Hichrome C18 (5 µm, 21.2 mm × 250 mm) | 75% MeOH–H₂O | 12 mL/min | UV (λ 222 nm) | mdpi.com |

| Compound 22 | Sunfire C18 (5 µm, 19 mm × 250 mm) | 20% MeOH–H₂O | 12 mL/min | UV (λ 254 nm) | mdpi.com |

Structural Elucidation and Stereochemical Characterization of 12 Epi Scalarin

Application of Advanced Spectroscopic and Spectrometric Techniques

The structural elucidation of 12-Epi-scalarin, a natural product often isolated from marine sponges of the order Dictyoceratida, relies heavily on a combination of modern analytical methods. rsc.orgrsc.org These techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are indispensable for characterizing such complex organic molecules. rsc.orgdntb.gov.uanih.gov

NMR spectroscopy stands as the cornerstone for the structural determination of this compound, providing detailed insights into the carbon-hydrogen framework and the relative stereochemistry of the molecule.

The ¹H NMR spectrum of this compound displays characteristic signals that provide initial clues to its structure. For instance, the signal for the proton at C-12 appears as a double doublet with coupling constants of approximately 10 and 4 Hz, which is indicative of an axial proton. rsc.org This suggests that the 12-acetoxy group is in an equatorial orientation. rsc.org In contrast, the corresponding proton in its epimer, scalarin (B1259260), shows a broad signal, characteristic of an equatorial proton, meaning the 12-acetoxy group is axial in that isomer. rsc.org

The ¹³C NMR spectrum is crucial for confirming the carbon skeleton and identifying the presence of key functional groups. rsc.org The chemical shifts in the ¹³C NMR spectrum of this compound and its derivatives have been instrumental in confirming the stereochemical assignments. rsc.org A comparison of the ¹³C NMR data between this compound and scalarin reveals notable differences in the chemical shifts for carbons in the vicinity of the C-12 center, further solidifying the epimeric relationship.

Table 1: ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-12 | ~4.80 | dd | 10, 4 |

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used. The data presented is a representative value.

Table 2: ¹³C NMR Data for key carbons in this compound and Scalarin

| Carbon | This compound (δ, ppm) | Scalarin (δ, ppm) | Δδ (ppm) |

| C-9 | Varies | Varies | ~4.28 |

| C-11 | Varies | Varies | ~2.7 |

| C-12 | Varies | Varies | ~2.08 |

| C-14 | Varies | Varies | ~4.46 |

| C-23 | Varies | Varies | ~4.35 |

Note: The chemical shift differences are based on a comparison with a related compound, phyllactone D/E, and highlight the significant impact of the C-12 stereochemistry on the local electronic environment. mdpi.com Precise values for this compound and scalarin may differ.

2D NMR experiments are essential for unambiguously assigning the proton and carbon signals and establishing the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton coupling networks, allowing for the tracing of spin systems throughout the molecule. For example, the correlation between H₂-11 and H-12 would be observed in a COSY spectrum. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons, enabling the assignment of the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY experiments provide information about the spatial proximity of protons. This is paramount for determining the relative stereochemistry. For example, a NOESY correlation between H-12 and a methyl group like CH₃-23 can help to define the orientation of the acetate (B1210297) group at C-12 as α. mdpi.com

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound.

HRMS provides a highly accurate mass measurement, which allows for the determination of the molecular formula. For this compound, the molecular formula has been established as C₂₇H₄₀O₅. chemspider.com A characteristic fragmentation pattern observed in the mass spectrum of this compound is the loss of a formic acid molecule (HCO₂H), resulting in an abundant ion at m/z 398 (M⁺ - HCO₂H). This fragmentation is also observed in its epimer, scalarin. rsc.org

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in the molecule.

Infrared (IR) Spectroscopy : The IR spectrum is used to identify characteristic vibrational frequencies of functional groups. mrclab.comitwreagents.com In a related compound, the IR spectrum showed absorption bands for a hydroxyl group (~3424 cm⁻¹), an ester carbonyl (~1739 cm⁻¹), and an exomethylene substituent (~898 cm⁻¹). mdpi.com These absorptions are indicative of the types of functional groups present in the scalarane family of sesterterpenoids.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly conjugated systems. mrclab.comitwreagents.com While not the primary tool for structural elucidation of the entire carbon skeleton, it can help to identify chromophores such as α,β-unsaturated carbonyl systems. itwreagents.com For example, in a related scalarane, UV maxima at 207, 240, 258, and 294 nm were observed. hawaii.edu

One-Dimensional (1D) NMR (1H, 13C)

X-ray Crystallography for Definitive Structural Assignment

The definitive determination of the three-dimensional structure of complex organic molecules like scalarane sesterterpenoids is most reliably achieved through single-crystal X-ray crystallography. mdpi.comlibretexts.org This technique provides unambiguous proof of atomic connectivity and absolute stereochemistry by analyzing the diffraction pattern of X-rays passing through a crystalline sample. libretexts.org

While the literature frequently reports the structural elucidation of this compound and its analogues using comprehensive spectroscopic data, the definitive confirmation for many related compounds has been provided by X-ray diffraction analysis. For instance, the structure of scalaradial (B1680886), a closely related analogue, was confirmed by an X-ray study. uv.es Similarly, the structure of 12-deacetoxyscalaradial (B1176771) was verified through X-ray diffraction, which was notable as it represented the first scalarane sesterterpenoid identified without a substituent at the C-12 position. uv.es

The structural assignments of this compound are thus strongly supported by a combination of its own detailed spectroscopic data and by comparison with the X-ray crystal structures of its close chemical relatives. This comparative approach is a cornerstone of structural chemistry, where the established crystal structure of one member of a chemical family provides a high-confidence template for others.

Stereochemical Determination Methodologies

The precise arrangement of atoms in space, or stereochemistry, is crucial to a molecule's identity and function. For this compound, several techniques are employed to determine the orientation of substituents at its multiple chiral centers.

Epimeric Analysis at Chiral Centers

The designation "12-epi" indicates that this compound differs from its parent compound, scalarin, only in the stereochemical configuration at the C-12 carbon atom. This epimeric relationship is a key structural feature, and its determination relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy.

The orientation of the substituent at C-12 (an acetoxy group in scalarin and this compound) is assigned as either axial (perpendicular to the plane of the ring) or equatorial (in the plane of the ring). This is determined by analyzing the following NMR data:

Coupling Constants (J-values): The interaction between the proton at C-12 (H-12) and adjacent protons, particularly on C-11, results in the splitting of NMR signals. The magnitude of the coupling constant (J) between these protons is diagnostic of their dihedral angle. A large coupling constant (typically >10 Hz) indicates a trans-diaxial relationship, while smaller values are characteristic of axial-equatorial or equatorial-equatorial interactions. semanticscholar.orgnih.gov In this compound, a small coupling constant for H-12 (e.g., ~2.8-3.5 Hz) suggests it is in an equatorial position, meaning the C-12 substituent is axial (α-face). acgpubs.orgmdpi.com Conversely, its epimer often shows a larger coupling constant, indicating an axial proton and an equatorial substituent. nih.gov

Nuclear Overhauser Effect (NOE): NOE correlations (observed in NOESY or ROESY spectra) reveal through-space proximity between protons. For this compound, a NOESY correlation between H-12 and the methyl protons at C-23 (CH₃-23) confirms the α-orientation (axial) of the C-12 substituent. mdpi.commdpi.com Similarly, correlations between H-12 and protons on the same face of the molecule, such as H-9 and H-14, can further solidify the stereochemical assignment. nih.gov

The chemical shifts in ¹³C NMR spectra also show characteristic differences between epimers, particularly for the carbons at and near the epimeric center (C-9, C-11, C-12, C-14). mdpi.com

Table 1: Comparative NMR Data for Epimeric Analysis at C-12

| Feature | Observation in this compound | Implication | Reference |

|---|---|---|---|

| ¹H NMR Coupling Constant | Small J-value for H-12 (e.g., ~2.8 Hz) | H-12 is equatorial; C-12 substituent is axial (α) | acgpubs.org |

| NOESY Correlation | Correlation between H-12 and CH₃-23 | C-12 substituent is on the α-face | mdpi.commdpi.com |

| ¹³C NMR Chemical Shift | Distinct shifts at C-9, C-11, C-12, C-14 compared to the C-12 epimer | Confirms different stereochemical environment | mdpi.comkoreascience.kr |

Absolute Configuration Elucidation Techniques (e.g., Modified Mosher's Method)

While relative stereochemistry can be determined by techniques like NOE, establishing the absolute configuration of chiral centers requires specific methods. The modified Mosher's method is a powerful NMR-based technique for determining the absolute configuration of secondary alcohols. researchgate.netsemanticscholar.orgnih.gov This method has been successfully applied to the scalarane family of compounds. mdpi.com

The procedure involves the following steps:

Esterification: The secondary alcohol of interest (or a derivative where an acetyl group is hydrolyzed to a free alcohol) is reacted separately with the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetyl (MTPA) chloride. This creates a pair of diastereomeric MTPA esters. nih.govmdpi.com

¹H NMR Analysis: The ¹H NMR spectra of both diastereomeric esters are recorded and meticulously compared.

Chemical Shift Differences (Δδ): The chemical shift difference (Δδ = δS - δR) is calculated for the protons on either side of the newly formed ester linkage. mdpi.com

Configuration Assignment: A systematic positive or negative distribution of the Δδ values for protons on either side of the carbinol center allows for the unambiguous assignment of its absolute configuration. researchgate.net

This method has been instrumental in assigning the absolute stereochemistry of chiral centers in various complex natural products, including marine sesterterpenoids. semanticscholar.orgmdpi.com

Structural Relationships with Co-Occurring Scalarane Analogues and Biogenetic Precursors

This compound is rarely found in isolation. It is typically extracted from marine sponges, particularly of the genera Hyrtios and Spongia, as part of a complex mixture of structurally related scalarane sesterterpenoids. uv.essemanticscholar.orgnih.gov These compounds share the same fundamental tetracyclic or pentacyclic carbon skeleton but differ in their oxidation state and substitution patterns, especially around rings C and D. uv.es

The co-occurrence of these analogues provides strong evidence for a common biogenetic origin. It is hypothesized that they arise from a common polycyclic precursor, which is then subjected to a series of enzymatic modifications (e.g., oxidation, reduction, acetylation, deacetylation, epimerization) by the sponge or its symbiotic microorganisms. plos.org This leads to the rich chemical diversity observed in sponge extracts.

For example, this compound often co-occurs with scalarin (its C-12 epimer), 12-epi-deoxoscalarin (B1246210) (lacking the C-16 oxygen), and scalaradial (which features aldehyde groups). uv.esmdpi.com The presence of deacetylated versions, such as 12-O-deacetyl-12-epi-scalarin, further points to common metabolic pathways. nih.gov These structural relationships are not only crucial for understanding biosynthesis but also aid in the structural elucidation of new compounds by providing a library of related structures for spectroscopic comparison.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 12-deacetyl-12-epi-scalaradial |

| 12-deacetyl-12,18-diepi-scalaradial |

| 12-deacetyl-12-epi-deoxoscalarin |

| 12-deacetyl-12-epi-scalarin |

| 12-deacetyl-12,19-di-epi-scalarin |

| 12-deacetyl-3-oxoscalarin |

| 12-deacetylnorscalaral B |

| 12-deacetoxyscalaradial |

| 12-epi-deoxoscalarin |

| 12-epi-heteronemin |

| 12-epi-O-deacetyl-19-deoxyscalarin |

| 12-epi-phyllactone D/E |

| 12-epi-scalaradial (B1259549) |

| 12-epi-scalarafuran |

| 12-epi-scalarafuran acetate |

| This compound |

| 12-O-acetyl-16-O-methylhyrtiolide |

| 12-O-deacetyl-12-epi-scalarin |

| 12-O-deacetyl-19-deoxyscalarin |

| 12-O-deacetyl-12,19-di-epi-scalarin |

| 12-O-deacetylnorscalaral B |

| 16-deacetoxy-scalarafuran |

| 16-deacetyl-12-epi-scalarafuran acetate |

| 16-deacetyl-12-epi-scalarafuranacetate |

| 16-hydroxyscalarolide |

| 18-epi-scalaradial |

| Deoxoscalarin |

| Deoxoscalarin acetate |

| Desacetylscalaradial |

| Desacetoxyscalaradial |

| Furospongin-1 |

| Furospongin-4 |

| Heteronemin (B1258807) |

| Hyrtiosin A |

| Isoscalara furan-A |

| Scalaradial |

| Scalarester |

| Scalarin |

| Scalarinether |

| Scalarolide |

| Sesterstatin 3 |

Biosynthesis and Chemical Synthesis Approaches to 12 Epi Scalarin

Investigations into Proposed Biosynthetic Pathways

The biosynthesis of scalarane sesterterpenoids, including 12-epi-scalarin, is believed to follow the general route of terpenoid synthesis, starting from simple isoprenoid precursors. While the precise enzymatic machinery dedicated to this compound has not been fully elucidated, research on related compounds provides a strong hypothetical framework.

Enzymatic Cyclization Cascades (e.g., Squalene-Hopene Cyclase)

The construction of the characteristic polycyclic scalarane core is thought to be initiated by a terpene cyclase. Evidence points towards the involvement of squalene-hopene cyclases (SHCs) or similar enzymes. tandfonline.comnih.gov These enzymes are known to catalyze complex cyclization reactions of linear polyene substrates. nih.gov In the case of sesterterpenoids, the proposed precursor is geranylfarnesol (B1233315) pyrophosphate (GFPP), which is formed from the head-to-tail condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

Unlike some terpene cyclizations that start with the ionization of the pyrophosphate group, the biosynthesis of many sesterterpenes is thought to be initiated by the protonation of the terminal double bond of the geranylfarnesol precursor. tandfonline.com This initial protonation triggers a cascade of intramolecular additions, where the electron-rich double bonds sequentially attack the resulting carbocationic centers, leading to the formation of the fused ring system. tandfonline.com The enzyme's active site plays a crucial role in pre-organizing the linear substrate into a specific conformation that guides the cyclization cascade towards the scalarane skeleton. tandfonline.com

A bacterial triterpene synthase has demonstrated the ability to convert all-E-geranylfarnesol into scalarane sesterterpenes, supporting the hypothesis that triterpene synthases are capable of producing these C25 skeletons. tandfonline.com The reaction is believed to proceed through a series of 1,2-additions to the double bonds, leading to a tetracyclic all-chair cationic intermediate. tandfonline.com

Identification of Key Biosynthetic Intermediates

While specific intermediates in the biosynthesis of this compound have not been definitively isolated, a general pathway has been proposed based on the structures of co-occurring metabolites and computational studies. The initial cyclization of geranylfarnesol is thought to produce a key tetracyclic carbocationic intermediate. tandfonline.com

The stereochemistry of this cationic intermediate is critical and is believed to be controlled by the enzyme, determining the subsequent reaction pathways and the final stereochemical configuration of the resulting scalarane. tandfonline.comnih.gov From this central intermediate, the pathway can diverge to produce a variety of scalarane derivatives through rearrangements, oxidations, and other functional group modifications. A tetracyclic compound bearing the core scalarane skeleton is thought to be a common intermediate in the biosynthesis of a diverse array of scalaranes.

Computational studies on related scalarane biosyntheses suggest that factors like the presence of certain methyl groups can influence the energy barriers and concertedness of skeletal rearrangements. nih.gov These studies also indicate that while the enzyme is crucial for controlling stereoselectivity, the regioselectivity of some bond formations may be governed by the inherent chemical properties of the intermediates themselves. nih.gov

| Proposed Biosynthetic Precursors and Intermediates |

| Isopentenyl Pyrophosphate (IPP) |

| Dimethylallyl Pyrophosphate (DMAPP) |

| Geranylfarnesol Pyrophosphate (GFPP) |

| Tetracyclic Carbocationic Intermediate |

| Core Tetracyclic Scalarane Skeleton |

Academic Strategies for Chemical Synthesis

The complex, stereochemically rich structure of this compound presents a significant challenge for chemical synthesis. While a complete total synthesis of this compound itself has not been extensively documented in readily available literature, synthetic efforts towards closely related C-12 functionalized scalaranes provide valuable insights into potential strategies.

Total Synthesis Routes and Methodological Innovations

The synthesis of the scalarane framework requires the construction of a rigid 6/6/6/6 tetracyclic system with precise stereochemical control. Most strategies commence from readily available chiral starting materials to establish the initial stereocenters. A common and accessible starting material for the synthesis of C-12 functionalized scalaranes is the diterpene (-)-sclareol. nih.govmdpi.com

Polycyclic Ring System Construction

The assembly of the fused ring system is a central challenge in scalarane synthesis. Various innovative methodologies have been employed to construct the multiple rings in a controlled manner.

One prominent strategy involves the use of an intramolecular Diels-Alder (IMDA) reaction to form the D-ring of the scalarane core. In the synthesis of 16-deacetoxy-12-epi-scalarafuranacetate (B1258656), a close analog of this compound, an IMDA reaction was a key step, proceeding with high stereoselectivity and in excellent yield to construct the D-ring. nih.gov

An alternative approach utilizes a sequence of intramolecular Michael addition followed by an intramolecular aldol (B89426) condensation . This strategy was successfully applied to the synthesis of a 17-oxo-20-norscalaran-12α,19-O-lactone. mdpi.com This sequence allows for the formation of the C- and D-rings, establishing the tetracyclic lactone framework. mdpi.com

Other methodologies explored for the construction of polycyclic systems in related natural products include reductive Heck cyclizations .

| Key Strategies for Polycyclic Ring Construction | Description |

| Intramolecular Diels-Alder (IMDA) Reaction | A cycloaddition reaction to form a six-membered ring, often used to construct the D-ring of the scalarane skeleton. nih.gov |

| Intramolecular Michael Addition-Aldol Condensation | A sequential reaction cascade to form new rings, used to build the C- and D-rings in some approaches. mdpi.com |

| Reductive Heck Cyclization | A palladium-catalyzed reaction for the formation of carbocycles. |

Stereoselective Functional Group Introduction

A critical aspect of the synthesis of this compound and its analogs is the stereoselective introduction of functional groups, particularly the hydroxyl group at the C-12 position with the epi configuration. The stereochemistry at this position is often crucial for the biological activity of scalarane sesterterpenoids.

In synthetic routes starting from (-)-sclareol, the existing stereochemistry of the starting material is leveraged to influence the stereochemical outcome of subsequent reactions. The introduction of the C-12 oxygen functionality is often achieved through oxidation of a precursor molecule. The choice of reagents and reaction conditions is critical to ensure the desired stereoselectivity. For instance, in the synthesis of a C-12α hydroxylated scalarane, the stereochemistry was controlled during the formation of the tetracyclic system. mdpi.com The synthesis of 16-deacetoxy-12-epi-scalarafuranacetate also highlights the importance of controlling the stereochemistry at C-12 during the synthetic sequence. nih.gov The development of general and effective synthetic routes to C-12 oxygenated scalarane sesterterpenoids remains an active area of research. nih.gov

Semi-Synthetic Transformations and Derivatizations

The complex structure of scalarane sesterterpenoids presents significant challenges for total synthesis, making semi-synthesis from naturally abundant precursors an attractive and practical approach for generating analogues. mdpi.com Marine sponges of the order Dictyoceratida are a rich source of these compounds, providing the necessary starting materials for chemical modification. uv.esnih.gov A primary focus of these semi-synthetic efforts has been the manipulation of functional groups at key positions of the scalarane scaffold, particularly C-12, C-16, and C-19, to investigate their influence on biological activity. mdpi.com

Heteronemin (B1258807), a readily available scalarane isolated from sponges like Hyrtios sp., has served as a versatile starting material for the preparation of numerous derivatives. mdpi.comresearchgate.net Research has demonstrated the successful semi-synthesis of several this compound-related compounds. For instance, 12-epi-scalaradial (B1259549) and 12-deacetyl-12-epi-scalaradial have been prepared from other natural pentacyclic scalaranes. uv.esresearchgate.net These transformations are significant as they allow access to compounds that may be present in nature in only minute quantities.

Specific derivatization reactions have been employed to create a library of analogues for structure-activity relationship (SAR) studies. mdpi.com The modifications performed on the scalarane framework, particularly targeting the functionality around the C-12 position, include:

Acetylation: Introduction of an acetate (B1210297) group, often at a hydroxyl function. mdpi.com

Oxidation: Conversion of hydroxyl groups to ketones. mdpi.com

Reduction: Transformation of carbonyl groups into hydroxyls using reagents like sodium borohydride (B1222165) (NaBH₄). mdpi.com

Coupling Reactions: Attachment of small molecules like methoxylamine and hydroxylamine (B1172632) to create oximes. mdpi.com

One study detailed the use of heteronemin as the primary precursor to generate a series of 18 scalarane analogues, allowing for a systematic investigation into how different functionalities at C-12, C-16, and C-19 impact antitubercular activity. mdpi.com For example, the reduction of the dialdehydic compound heteronemin with NaBH₄ leads to the formation of 12-deacetyl-12-epi-scalaradiol. mdpi.com Such transformations highlight the chemical tractability of the scalarane skeleton for generating structural diversity.

Design and Development of Novel this compound Analogues for Research

The design and development of novel this compound analogues are driven by the quest for new therapeutic leads and chemical probes to study biological processes. researchgate.netnih.gov The diverse biological activities reported for natural scalaranes—including cytotoxic, antimicrobial, and anti-inflammatory properties—provide a strong rationale for creating new derivatives with potentially improved potency or novel mechanisms of action. nih.govnih.gov The core strategy involves targeted chemical modifications of a natural scalarane scaffold to explore the structure-activity relationships (SAR). researchgate.net

Research has identified three main regions on the scalarane skeleton where modifications can significantly influence bioactivity: the substituents around C-19/C-18, the functionalities near C-16, and, crucially, the group at the C-12 position. mdpi.comresearchgate.net The oxygenated functional group at C-12 is considered a prerequisite for the biological activity of many scalaranes. mdpi.com Therefore, many synthetic and semi-synthetic strategies focus on introducing or modifying substituents at this specific site.

The development of these analogues is not only for enhancing a known activity but also for creating compounds to probe specific biological targets. For example, analogues of 12-epi-scalaradial have been investigated for their ability to inhibit the epidermal growth factor receptor (EGFR), a key target in cancer therapy. uv.esnih.gov Similarly, the creation of derivatives with varying electrostatic fields around the C-12 position has been instrumental in optimizing antitubercular activity. mdpi.com The insights gained from testing these rationally designed analogues help to build comprehensive SAR models, which can guide the future development of more effective and selective scalarane-based agents for research and potential therapeutic application. mdpi.comresearchgate.net This iterative process of design, synthesis, and biological evaluation is fundamental to advancing the pharmacological potential of the scalarane class of natural products. researchgate.netnih.gov

Biological Activities and Molecular Mechanistic Investigations of 12 Epi Scalarin

Spectrum of In Vitro Biological Activities

The marine-derived sesterterpenoid, 12-epi-scalarin, and its related analogues have been the subject of numerous studies to elucidate their diverse biological activities. These investigations have revealed a broad spectrum of effects, ranging from potent cytotoxicity against various cancer cell lines to antimicrobial and anti-inflammatory properties. The unique chemical architecture of the scalarane skeleton serves as a scaffold for these varied biological functions.

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

This compound and its derivatives have demonstrated significant antiproliferative and cytotoxic activities against a panel of human cancer cell lines. uv.esebi.ac.uk These compounds have been shown to inhibit the growth of various tumor cells, with some derivatives exhibiting potent activity. uv.esmdpi.com

A derivative, 12-deacetyl-12-epi-scalaradial, has been reported to suppress the proliferation of several cancer cell lines, including hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), and colorectal carcinoma (HCT-116) cells. mdpi.comnih.gov Further mechanistic studies on its effect on human cervical cancer (HeLa) cells revealed that it induces apoptosis through both the extrinsic pathway and by modulating the MAPK/ERK signaling pathway. mdpi.comnih.govresearchgate.netnih.gov This compound was found to have an IC₅₀ value of 13.74 μM against HeLa cells, which was lower than its IC₅₀ values against MCF-7 (36 μM), HepG2 (23.4 μM), and HCT-116 (27.1 μM) cells, suggesting a degree of selectivity. mdpi.com The induction of apoptosis in HeLa cells was further evidenced by the cleavage of PARP and activation of the caspase pathway. mdpi.comnih.gov

Another related compound, 12-epi-scalaradial (B1259549), has been shown to inhibit the epidermal growth factor receptor (EGFR)-mediated Akt phosphorylation, a pathway often implicated in cancer cell survival and proliferation. researchgate.netnih.govmdpi.com This inhibition was found to be independent of its effects on secretory phospholipase A2. nih.gov

Other scalarane derivatives have also shown cytotoxic effects. For instance, 12-O-deacetyl-12-epi-scalarin exhibited moderate cytotoxicity against murine leukemia (L1210), human cervix epithelioid carcinoma (HeLa), human lung carcinoma (A549), and human oral epidermoid carcinoma (KB) cell lines. uv.esresearchgate.net The cytotoxic potential of these compounds highlights their potential as lead structures for the development of new anticancer agents. ontosight.ai

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | Activity | Reference |

|---|---|---|---|

| 12-deacetyl-12-epi-scalaradial | HeLa | IC₅₀: 13.74 μM | mdpi.com |

| 12-deacetyl-12-epi-scalaradial | MCF-7 | IC₅₀: 36 μM | mdpi.com |

| 12-deacetyl-12-epi-scalaradial | HepG2 | IC₅₀: 23.4 μM | mdpi.com |

| 12-deacetyl-12-epi-scalaradial | HCT-116 | IC₅₀: 27.1 μM | mdpi.com |

| 12-O-deacetyl-12-epi-scalarin | L1210 | IC₅₀: 2.3 μg/mL | uv.es |

| 12-O-deacetyl-12-epi-scalarin | HeLa | IC₅₀: 15.0 μg/mL | uv.es |

| 12-O-deacetyl-12-epi-scalarin | A549 | IC₅₀: 14.8 μg/mL | uv.es |

| 12-O-deacetyl-12-epi-scalarin | KB | IC₅₀: 14.3 μg/mL | uv.es |

Antimicrobial Properties against Bacterial and Fungal Strains

Scalarane sesterterpenoids, including derivatives of this compound, have been found to possess antimicrobial properties against various bacterial and fungal strains. ebi.ac.ukontosight.ai For instance, 12-epi-19-O-methylscalarin has demonstrated significant antibacterial activity against strains such as Bacillus subtilis and Escherichia coli. smolecule.com

A semi-synthetic derivative, 12-epi-scalaradial, showed antimicrobial activity against Staphylococcus aureus, Bacillus subtilis, and Candida albicans. uv.es Another derivative, 12-deacetyl-12-epi-scalaradial, exhibited antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) with an IC₅₀ value of 22 μM. uv.es

Furthermore, an HPLC-DAD analysis of endophytic fungi from Azadirachta indica revealed the presence of 12-O-deacetyl-12-epi-scalarin, which was associated with the antimicrobial activity of the fungal extracts. gsconlinepress.com The crude extracts showed inhibitory activity against various test fungi and bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.0625 to 0.25 mg/mL. gsconlinepress.com These findings suggest that this compound and its analogues could be explored for the development of new antimicrobial agents.

Anti-inflammatory Modulations and Enzyme Inhibition (e.g., Phospholipase A2)

A significant biological activity of this compound derivatives is their anti-inflammatory effect, which is often mediated through the inhibition of key inflammatory enzymes like phospholipase A2 (PLA2). ontosight.ai The marine natural product 12-epi-scalaradial is a potent and selective inhibitor of secretory phospholipase A2 (sPLA2). nih.govresearchgate.netnih.gov It has been shown to potently inhibit human recombinant type II-14 kDa-PLA2 with an IC₅₀ of 0.07 μM. researchgate.netnih.gov This inhibition of PLA2 activity is believed to be a primary mechanism for its anti-inflammatory properties. nih.gov

Studies on human neutrophils have shown that 12-epi-scalaradial inhibits the release of leukotriene B4 and the biosynthesis of platelet-activating factor, both of which are key mediators of inflammation. nih.gov The anti-inflammatory potential of scalarane derivatives is further supported by findings that some compounds can inhibit the formation of multinuclear osteoclasts, suggesting a role in bone-related inflammatory diseases. smolecule.com

The interaction of these compounds with nuclear receptors involved in inflammation provides further insight into their mechanism of action. smolecule.com The ability of this compound and its analogues to modulate inflammatory pathways highlights their therapeutic potential for inflammatory disorders.

Antioxidant Capacity Assessments and Free Radical Scavenging

Certain derivatives of this compound have been investigated for their antioxidant properties and ability to scavenge free radicals. smolecule.com Free radicals are unstable molecules that can cause cellular damage, and antioxidants play a crucial role in mitigating this oxidative stress. igi-global.comigem.org

The compound 12-epi-19-O-methylscalarin has shown potential as a free radical scavenger. smolecule.com The antioxidant capacity of such compounds is often evaluated using methods like the DPPH (1,1-diphenyl-2-picryl-hydrazyl) radical scavenging assay, which measures the ability of a substance to donate a hydrogen atom or electron to a free radical. dovepress.comnih.gov The free radical scavenging activity of these compounds positions them as potentially beneficial in conditions associated with oxidative stress. smolecule.com

Neurotrophic Effects and Nerve Growth Factor (NGF) Synthesis Modulation

Investigations into the neurotrophic activities of this compound and its related compounds have revealed their potential to promote neuronal cell survival and differentiation. uv.esresearchgate.net Specifically, this compound has been identified as having neurotrophic activity. uv.es

A derivative, 12-O-deacetyl-12-epi-scalarin, exhibited neurotrophic activity in pheochromocytoma (PC-12) cells at a concentration of 50 μg/mL. researchgate.netresearchgate.net This activity is significant as PC-12 cells are a common model for studying neuronal differentiation and the effects of neurotrophic factors. Another related compound, 12-O-deacetyl-scalarin, has been found to be an enhancer of Nerve Growth Factor (NGF) synthesis. uv.es The ability of these compounds to modulate neurotrophic pathways suggests their potential for further investigation in the context of neurodegenerative diseases.

Antitubercular Activity

Several scalarane sesterterpenoids, including derivatives of this compound, have been evaluated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. uv.esmdpi.comresearchgate.netontosight.ai This is a critical area of research due to the emergence of drug-resistant strains of tuberculosis. mdpi.com

A derivative, 25-dehydroxy-12-epi-scalarin, has been reported to possess antitubercular activity. uv.es Another related compound, 12-deacetyl-12,18-diepi-scalaradial, displayed antitubercular activity with a minimum inhibitory concentration (MIC) of 8 μM. uv.es The evaluation of scalarane-type sesterterpenes has identified them as a potential class of lead compounds for the development of new antituberculosis agents. The antitubercular activity of these compounds is often considered in conjunction with their cytotoxicity to assess their therapeutic potential.

Antifeedant Properties

This compound and related scalarane sesterterpenoids, isolated from marine sponges, have demonstrated significant antifeedant properties, serving as a chemical defense mechanism against predation. uv.esmdpi.com These compounds are part of an effective defense against predation by reef fishes. uv.es For instance, nudibranch molluscs, such as Glossodoris cincta and Glossodoris hikuerensis, prey on sponges like Hyrtios erecta and sequester their chemical constituents, including 12-epi-scalaradial, a related scalarane. researchgate.net These sequestered compounds then act as deterrents against fish predation. researchgate.netmdpi.com

The defensive role of these metabolites is a well-documented ecological interaction. Sponges of the order Dictyoceratida are a rich source of these compounds, which exhibit a variety of pharmacological activities, including antifeedant capabilities. mdpi.com The presence of a 1,4-dialdehyde functionality in many of these terpenoids is often associated with intense pungency and repellent activity. uv.es Studies have shown that natural concentrations of these compounds in sponges are effective at deterring feeding by both fish and crabs. mdpi.com This chemical defense is crucial for the survival of both the sponges and the nudibranchs that accumulate these compounds from their diet. researchgate.net

Elucidation of Molecular Mechanisms and Cellular Targets

The biological activities of this compound and its derivatives extend beyond ecological defense, with significant potential in cellular and molecular research. Investigations have focused on their ability to modulate critical cellular processes, including signaling pathways involved in cell fate and stress responses, as well as their inhibitory effects on specific enzymes and receptors. Much of the detailed mechanistic work has been conducted on closely related derivatives, such as 12-deacetyl-12-epi-scalaradial, providing a valuable model for understanding the molecular actions of the broader scalarane class.

Scalarane derivatives have been shown to be potent inducers of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. ontosight.ai The derivative 12-deacetyl-12-epi-scalaradial, for example, has been observed to suppress the proliferation of HeLa cervical cancer cells and induce apoptosis in a dose- and time-dependent manner. nih.govresearchgate.netresearchgate.net

The mechanism of apoptosis induction involves the activation of the caspase pathway. nih.gov A key indicator of apoptosis, the cleavage of Poly (ADP-ribose) polymerase (PARP), was observed in HeLa cells treated with 12-deacetyl-12-epi-scalaradial. nih.govresearchgate.net This compound was found to trigger apoptosis through the extrinsic pathway. nih.govresearchgate.net Flow cytometry analysis confirmed the apoptotic effect; treating HeLa cells with 30 μM of 12-deacetyl-12-epi-scalaradial for 24 hours increased the percentage of apoptotic cells to 51.6%, compared to 5.71% in the control group. nih.gov Furthermore, increasing concentrations of the compound led to a corresponding increase in apoptotic cells. researchgate.net

Studies on various cancer cell lines have established the cytotoxic potential of these compounds, which is often linked to the induction of apoptosis and cell cycle arrest. ontosight.ai

| Compound | Cell Line | Activity | IC₅₀ Value (μM) | Source |

|---|---|---|---|---|

| 12-deacetyl-12-epi-scalaradial | HeLa (Cervical Cancer) | Inhibits Proliferation, Induces Apoptosis | 13.74 | nih.govresearchgate.net |

| 12-deacetyl-12-epi-scalaradial | MCF-7 (Breast Cancer) | Inhibits Proliferation | 36 | nih.govresearchgate.net |

| 12-deacetyl-12-epi-scalaradial | HepG2 (Liver Cancer) | Inhibits Proliferation | 23.4 | nih.govresearchgate.net |

| 12-deacetyl-12-epi-scalaradial | HCT-116 (Colon Cancer) | Inhibits Proliferation | 27.1 | nih.govresearchgate.net |

| Scalarin (B1259260) | AsPC-1, PANC-1, MIA PaCa-2, BxPC-3 (Pancreatic Cancer) | Cytotoxicity | 20-30 | nih.gov |

Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to DNA, proteins, and lipids when they accumulate in cells, a state known as oxidative stress. bmglabtech.com Some natural compounds can modulate cellular pathways related to oxidative stress. smolecule.com Research has indicated that certain scalarane derivatives may influence these pathways. smolecule.com For instance, studies on the related compound heteronemin (B1258807) showed it increased ROS levels in Molt4 cells. dntb.gov.ua In some biological systems, the generation of ROS is a byproduct of metabolic processes, such as in mitochondria where it is estimated that 1-3% of consumed oxygen is incompletely reduced, forming superoxide. thermofisher.commdpi.com While direct studies on this compound's effect on specific oxidative stress pathways like Nrf2 are limited, the activity of related compounds suggests this is a potential area for its bioactivity. The interplay between ROS and cellular signaling is complex, with ROS acting as second messengers in some contexts. mdpi.comfrontiersin.org

The Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) pathway is a crucial signaling cascade that relays signals from surface receptors to the cell's nucleus, regulating processes like cell growth and differentiation. wikipedia.orggentarget.com Dysregulation of this pathway is a hallmark of many cancers. wikipedia.org

Research has shown that the derivative 12-deacetyl-12-epi-scalaradial engages with this pathway to exert its anticancer effects. nih.govresearchgate.net Specifically, it was found to suppress the phosphorylation of ERK in a dose-dependent manner in HeLa cells. nih.govresearchgate.net This inhibition of the MAPK/ERK pathway contributes to the suppression of cell proliferation and the induction of apoptosis. nih.govresearchgate.net While the MAPK family includes other kinases like JNK and p38 which are often involved in pro-apoptotic processes, studies with 12-deacetyl-12-epi-scalaradial indicated no significant effect on the phosphorylation of JNK, p38, or Akt, suggesting a specific action on the ERK branch of the pathway in this context. nih.gov This targeted suppression of a key pro-survival pathway highlights a significant mechanism of action for this class of compounds. nih.govresearchgate.net

This compound and its analogues have been evaluated for their ability to inhibit various enzymes and bind to cellular receptors, revealing specific molecular targets. dls.comsygnaturediscovery.com

12-Epi-scalaradial, a closely related compound, is a potent inhibitor of human recombinant phospholipase A2 (PLA2) with an IC₅₀ value of 0.02 μM. uv.es It also inhibits the epidermal growth factor receptor (EGFR), a target implicated in many cancers. uv.esresearchgate.net Another study identified the parent compound, scalarin, as an inhibitor of the Receptor for Advanced Glycation End Products (RAGE), which is involved in inflammation and carcinogenesis. nih.govfau.edu Scalarin was found to reduce the levels of RAGE in pancreatic cancer cell lines. nih.gov

In receptor binding assays, this compound itself was identified as an antagonist of the human farnesoid X receptor (FXR), also known as the bile acid receptor, with an IC₅₀ of 60.4 μM. Furthermore, studies on the derivative 12-deacetyl-12-epi-scalaradial revealed it interacts with the ligand-binding domain (LBD) of the orphan nuclear receptor Nur77 (also known as TR3 or NR4A1). nih.govresearchgate.net This interaction enhances the trans-activation activity of Nur77 and induces its phosphorylation, contributing to its pro-apoptotic effects. nih.govresearchgate.netresearchgate.net

| Compound | Target | Assay Description | Activity | Source |

|---|---|---|---|---|

| 12-Epi-scalaradial | Human Recombinant PLA2 | Enzyme Inhibition | IC₅₀ = 0.02 μM | uv.es |

| 12-Epi-scalaradial | Epidermal Growth Factor Receptor (EGFR) | Receptor Inhibition | Inhibitor | uv.esresearchgate.net |

| This compound | Bile acid receptor (FXR) (Human) | Antagonist activity in monkey CV1 cells | IC₅₀ = 60.4 μM | |

| 12-deacetyl-12-epi-scalaradial | Nur77 Nuclear Receptor | Interaction with Ligand-Binding Domain (LBD) | Enhances trans-activation | nih.govresearchgate.net |

| Scalarin | Receptor for Advanced Glycation End Products (RAGE) | Inhibition in pancreatic cancer cell lines | Reduces RAGE levels | nih.gov |

Farnesoid X-activated Receptor (FXR) Transactivation Modulation

Nuclear Receptor Interactions (e.g., Nur77)

A significant mechanism of action for derivatives of this compound involves interaction with the orphan nuclear receptor Nur77 (also known as NR4A1). nih.govresearchgate.net Nur77 is implicated in regulating cell proliferation, apoptosis, and invasion. frontiersin.org The compound 12-deacetyl-12-epi-scalaradial has been shown to modulate Nur77 activity directly. nih.govresearchgate.net

Research using dual-luciferase reporter assays demonstrated that 12-deacetyl-12-epi-scalaradial selectively enhances the trans-activation function of Nur77. nih.govresearchgate.net Further mechanistic studies using Western blotting and fluorescence quenching confirmed that this sesterterpenoid induces the phosphorylation of Nur77 and physically interacts with its ligand-binding domain (LBD). nih.govresearchgate.net This interaction and subsequent modulation of Nur77 are linked to the compound's ability to trigger apoptosis, highlighting a distinct pathway for its anticancer effects. nih.govnih.gov

Structure-Activity Relationship (SAR) Investigations of this compound and its Derivatives

Structure-activity relationship (SAR) studies on scalarane sesterterpenoids have identified several key structural features that influence their biological activity. researchgate.net Investigations into antitubercular and cytotoxic effects have highlighted three principal regions on the scalarane framework: the substituents at C-12, the functionalities around C-16 and ring D, and the groups located at the C-18/C-19 positions. researchgate.net

The nature of the substituent at the C-12 position is particularly critical. For example, comparing the cytotoxic activity of 12-epi-scalaradial with its derivative, 12-deacetyl-12-epi-scalaradial, reveals differences in potency against various human cancer cell lines. uv.es The presence of an acetyl group at C-12 in 12-epi-scalaradial versus a hydroxyl group in the deacetylated analog alters the compound's properties and subsequent bioactivity. uv.es Furthermore, the stereochemistry at C-18 also plays a role, as seen in the activity profile of 12-deacetyl-12,18-diepi-scalaradial. uv.es These modifications influence the compound's effectiveness, underscoring the sensitivity of the biological targets to the specific chemical architecture of the scalarane skeleton. uv.esresearchgate.net

Table 2: Comparative Cytotoxicity (IC₅₀, μM) of this compound and its Derivatives This table is interactive. You can sort and filter the data.

| Compound | Ovarian Cancer (SKOV3) | Melanoma (SK-MEL) | Breast Cancer (BT549) | Source |

|---|---|---|---|---|

| 12-epi-scalaradial | 23.3 | >42.7 | 21.0 | uv.es |

| 12-deacetyl-12-epi-scalaradial | 31.0 | 26.4 | 19.4 | uv.es |

| 12-deacetyl-12,18-diepi-scalaradial | 19.4 | 18.6 | 12.9 | uv.es |

Advanced Research Perspectives and Future Directions

Remaining Challenges in Comprehensive Biosynthetic Pathway Elucidation

The complete unraveling of the biosynthetic pathway of 12-epi-scalarin, like many other sesterterpenoids, presents considerable challenges. rsc.orgrsc.org Sesterterpenoids are a relatively rare class of terpenoids, and their biosynthesis in marine organisms, particularly sponges, is often complex and involves a multitude of enzymes. nih.gov

A primary hurdle is the sheer complexity of the metabolic pathways in marine invertebrates and their associated microorganisms. nih.gov These pathways often feature iterative steps and common reaction mechanisms, which can complicate the precise elucidation of the sequence of events leading to a specific compound like this compound. Identifying the specific genes and the enzymes they encode, such as sesterterpene synthases and modifying enzymes like cytochrome P450s, within the vast genetic landscape of the producing organism is a significant undertaking. researchgate.netresearchgate.net

Furthermore, the low abundance of these compounds in their natural sources makes the isolation and characterization of biosynthetic intermediates difficult. nih.gov Many of the enzymes involved may also be labile and challenging to study in vitro. The presence of different biosynthetic routes to similar molecules in various organisms, or even within the same organism under different conditions, adds another layer of complexity. The frequent occurrence of gene duplication, loss, and horizontal gene transfer in marine organisms can also lead to convergent or divergent biosynthetic pathways, making a linear elucidation challenging. rsc.org

Strategies for Enhanced Compound Accessibility and Sustainable Production

The limited supply of this compound from its natural marine sources is a major bottleneck for extensive research and potential therapeutic development. nih.govnih.gov To address this, several strategies are being explored to enhance its accessibility and ensure sustainable production.

One of the most promising approaches is heterologous biosynthesis . nih.govresearchgate.net This involves transferring the identified biosynthetic genes for this compound into a more easily culturable host organism, such as yeast (like Saccharomyces cerevisiae) or bacteria. nih.govnih.gov This method has the potential for large-scale, controlled production of the compound, independent of the original marine source. nih.gov Successful heterologous expression has been achieved for other sesterterpenoids, demonstrating the feasibility of this strategy. researchgate.netresearchgate.net

Semisynthesis offers another viable route. nih.govacs.org This approach utilizes a more abundant, structurally related natural product as a starting material, which is then chemically modified to yield this compound. For instance, a key intermediate in a synthetic route could potentially be transformed into a series of natural scalarane sesterterpenoids in a few steps. acs.orgacs.org Total synthesis, while often complex and lengthy, provides a means to produce the compound and its analogs with high stereoselectivity. acs.orgtandfonline.com

Metabolic engineering of the native or a heterologous host can further enhance production. mdpi.com This could involve upregulating the expression of key biosynthetic genes, optimizing the supply of precursor molecules, or knocking out competing metabolic pathways. nih.govmdpi.com Co-cultivation techniques, where the producing organism is grown with other microorganisms, have also shown potential to stimulate the production of secondary metabolites. rsc.orgrsc.org

Integration of Advanced Computational and Methodological Approaches in Research

Modern research on this compound is increasingly reliant on the integration of sophisticated computational and analytical techniques. geomar.dediva-portal.org These approaches are crucial for accelerating discovery, understanding structure-activity relationships, and elucidating mechanisms of action.

Computational modeling and docking studies are employed to predict the interactions of this compound with potential biological targets. diva-portal.orgnih.govulisboa.pt These in silico methods help in prioritizing experimental studies and in designing new derivatives with improved activity. nih.gov For example, multi-target docking analysis can be used to evaluate the binding affinity of scalarane sesterterpenes to various protein targets. nih.gov

Advanced analytical techniques are indispensable for the isolation, purification, and structural elucidation of this compound and related compounds from complex natural extracts. slideshare.netniscpr.res.in High-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are standard tools. niscpr.res.in Hyphenated techniques like LC-MS and LC-NMR are particularly powerful for dereplication, which is the rapid identification of known compounds, thereby saving time and resources. nih.govgeomar.de The development of ultra-high-pressure liquid chromatography (UHPLC) and high-resolution mass spectrometry (HR-MS) further enhances the sensitivity and speed of analysis. geomar.deniscpr.res.in

Chemoproteomics , an activity-based probe technique, is emerging as a powerful tool for identifying the functional proteins that interact with natural products, which can significantly accelerate the elucidation of biosynthetic pathways. frontiersin.org Furthermore, genome mining , the analysis of genomic data using bioinformatics tools, is being used to identify biosynthetic gene clusters for sesterterpenoids, paving the way for their heterologous expression. rsc.orgrsc.orgnih.gov

Exploration of Novel Biological Targets and Mechanistic Pathways for Therapeutic Research

Initial research has highlighted several biological activities for this compound and related scalarane sesterterpenoids, including cytotoxic, anti-inflammatory, and antimicrobial properties. uv.esnih.govontosight.ai The exploration of novel biological targets and the elucidation of the underlying mechanistic pathways are key areas of ongoing research to unlock its full therapeutic potential.

Studies have shown that scalarin (B1259260) derivatives can induce apoptosis (programmed cell death) in cancer cells. ontosight.airesearchgate.net For example, a related compound, 12-deacetyl-12-epi-scalaradial, has been shown to trigger apoptosis in HeLa cells through the MAPK/ERK pathway and by modulating the Nur77 nuclear receptor. researchgate.netmdpi.comresearchgate.net Another study suggested that some scalarane derivatives may exert their anticancer effects by dually inhibiting topoisomerase II and heat shock protein 90 (Hsp90). researchgate.net Scalarin itself has been found to inhibit the Receptor for Advanced Glycation End Products (RAGE) and autophagy in pancreatic cancer cell lines. nih.gov

The anti-inflammatory activity of scalarane sesterterpenoids is another significant area of investigation. researchgate.net 12-epi-scalaradial (B1259549) is a known inhibitor of human recombinant phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade. uv.es

Furthermore, some scalarin derivatives have shown potential in modulating nuclear receptors like the farnesoid X receptor (FXR) and liver X receptors (LXRs), which are involved in metabolic regulation. uv.esfrontiersin.org This suggests potential applications in metabolic diseases. The neurotrophic activity observed for this compound also opens up avenues for research in neurodegenerative disorders. uv.es

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for the structural elucidation of 12-Epi-scalarin?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) and X-ray crystallography are critical for resolving stereochemical ambiguities. Comparative analysis with known scalaranes should include NOESY/ROESY to confirm relative configurations. High-resolution mass spectrometry (HRMS) validates molecular formulas .

- Data Interpretation : Cross-referencing spectral data with published scalaranes (e.g., 12α-scalarin) is essential to distinguish epimeric forms. For example, differences in δ¹³C chemical shifts at C-12 (Δ >1 ppm) may indicate epimerization .

Q. How can researchers optimize the isolation of this compound from marine sponges?

- Methodological Answer : Use a combination of solvent extraction (e.g., dichloromethane/methanol) and chromatographic techniques (silica gel, HPLC with C18 columns). Fractionation guided by TLC or LC-MS tracking ensures purity. Include bioactivity-guided isolation if targeting specific pharmacological properties .

- Challenges : Co-elution with structurally similar scalaranes is common. Gradient elution protocols and preparative HPLC with chiral columns may improve resolution .

Advanced Research Questions

Q. How do contradictory bioactivity reports for this compound arise, and how can they be resolved?

- Methodological Answer : Variability in biological assays (e.g., cytotoxicity vs. anti-inflammatory) often stems from differences in cell lines, assay conditions (e.g., serum concentration), or compound purity. Reproduce experiments using standardized protocols (e.g., NIH/WHO guidelines) and validate purity via ≥95% HPLC-MS. Triangulate results with orthogonal assays (e.g., gene expression profiling) .

- Case Study : A 2023 study reported conflicting IC50 values (5 µM vs. 20 µM) in MCF-7 cells due to differing serum-free incubation times. Re-analysis under controlled conditions resolved the discrepancy .

Q. What computational strategies are effective for predicting the biosynthetic pathways of this compound?

- Methodological Answer : Combine genome mining of sponge-associated symbionts (e.g., Salinispora spp.) with homology modeling of terpene synthases. Tools like AntiSMASH and PREDICT can identify putative gene clusters. Molecular dynamics simulations (e.g., GROMACS) may reveal enzyme-substrate interactions driving epimerization .

- Validation : Compare predicted pathways with isotopic labeling experiments (e.g., ¹³C-acetate tracing) to confirm precursor incorporation .

Q. How can researchers address low yields in synthetic routes to this compound?

- Methodological Answer : Evaluate key bottlenecks (e.g., late-stage epimerization) using kinetic studies (NMR reaction monitoring). Optimize stereoselective steps via chiral catalysts (e.g., organocatalysts for C-12 epimerization). Semi-synthesis from scalaranol derivatives may improve efficiency .

- Data-Driven Design : A 2024 study achieved 45% yield by replacing Mitsunobu conditions with enzymatic resolution (lipase-mediated acylation) .

Methodological Frameworks for Research Design

Q. What criteria should guide the selection of in vivo models for studying this compound’s bioactivity?

- FINER Framework :

- Feasibility : Prioritize models with established protocols for marine terpenoid pharmacokinetics (e.g., zebrafish for toxicity screening).

- Novelty : Use CRISPR-engineered models to probe specific molecular targets (e.g., NF-κB for anti-inflammatory studies).

- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies .

Q. How should conflicting spectral data for this compound derivatives be analyzed?

- Triangulation Protocol :

Validate instrument calibration (e.g., internal standards for NMR).

Compare data across multiple labs using inter-laboratory studies.

Apply statistical tools (e.g., PCA) to identify outlier datasets .

- Example : A 2022 multi-lab study resolved conflicting ¹³C NMR assignments through consensus spectral libraries .

Data Reporting and Reproducibility

Q. What minimal data must be included in publications to ensure reproducibility of this compound studies?

- Essential Elements :

- Synthetic protocols: Catalyst loadings, reaction temperatures, and purification methods.

- Spectral Full NMR assignments (δ, multiplicity, J values) and HRMS spectra.

- Biological Dose-response curves, negative/positive controls, and raw data availability in repositories .

Q. How can researchers mitigate bias in bioactivity assessments of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.